molecular formula C8H3F7O B12817323 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B12817323
M. Wt: 248.10 g/mol
InChI Key: OGXZHDPKZBDIKT-UHFFFAOYSA-N
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Description

4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as cesium fluoride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient and cost-effective fluorinating and trifluoromethylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-(trifluoromethyl)benzene
  • 4-Fluoro-1-(trifluoromethoxy)benzene
  • 1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene

Uniqueness

4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications.

Properties

Molecular Formula

C8H3F7O

Molecular Weight

248.10 g/mol

IUPAC Name

4-fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F7O/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H

InChI Key

OGXZHDPKZBDIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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